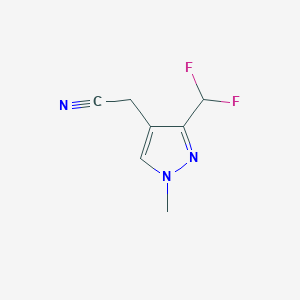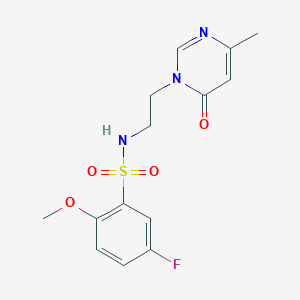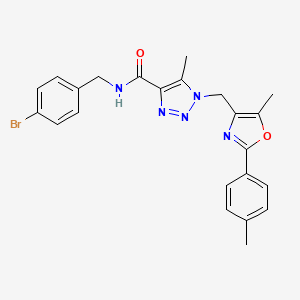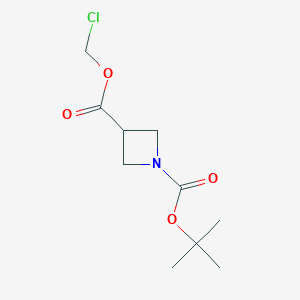
2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile” is a chemical compound with the molecular formula C7H7F2N3 . It is related to acetonitrile, a colorless liquid with an aromatic odor .
Synthesis Analysis
The synthesis of difluoromethyl compounds has been a topic of significant research. Recent advances have been made in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Chemical Reactions Analysis
Difluoromethylation reactions have been studied extensively. Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds . The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H .Scientific Research Applications
Silver(I) Complexes and Scorpionate Ligands
Research by Dias and Kulkarni (2016) explored the use of fluorinated tris(pyrazolyl)borates, which are closely related to 2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile, in stabilizing rare silver(I) complexes. These compounds have significant applications in metal coordination chemistry, particularly due to their flexible steric and electronic properties (Dias & Kulkarni, 2016).
Ruthenium(II) Complexes in Chemistry and Medicine
Underwood et al. (2013) developed novel synthesis methods for ruthenium(II) acetonitrile complexes, which are key synthons in ruthenium chemistry for catalyst and DNA binding drug synthesis. The improved synthesis pathways reduce the number of steps and synthesis time significantly, which is crucial for the development of catalysis and ruthenium-based drugs (Underwood et al., 2013).
Polymerization Applications
Arrowood et al. (2003) studied the radical polymerization of styrene and methyl methacrylate using Ruthenium(II) complexes involving acetonitrile. Such processes are fundamental in the production of polymers and have significant implications in the field of material science (Arrowood et al., 2003).
Synthesis of Fluorinated Heterocycles
Breen et al. (2014) investigated the fluorination of pyrazole substrates in acetonitrile, leading to the formation of fluorinated heterocycles. This is particularly relevant in the development of new classes of compounds for various applications in organic chemistry (Breen et al., 2014).
Development of Metal-based Drugs
The research by Fields et al. (2017) focused on the synthesis of Ru(II) complexes with bis(pyrazolyl)acetate and similar ligands. These complexes have potential applications in the development of metal-based drugs due to their unique properties (Fields et al., 2017).
Future Directions
Mechanism of Action
Mode of Action
It is known that difluoromethylation processes can involve bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S . This suggests that the compound might interact with its targets through a similar mechanism, but more research is needed to confirm this and to understand any resulting changes.
Biochemical Pathways
It’s worth noting that difluoromethyl and trifluoromethyl groups are important structural motifs in many pharmaceutically relevant molecules because they are known to enhance chemical and metabolic stability, lipophilicity, and binding selectivity
Pharmacokinetics
It’s known that difluoromethylated compounds can be effectively produced under both basic and acidic conditions . This suggests that the compound might have similar ADME properties, but more research is needed to confirm this and to understand their impact on bioavailability.
Result of Action
It’s known that the nitrile group in the obtained compounds can be easily transformed into an amino or amide group, depending on the substrate
Action Environment
It’s known that the reagent is a bench-stable colorless liquid that is easy to work with . This suggests that the compound might have similar properties, but more research is needed to confirm this and to understand how environmental factors influence its action, efficacy, and stability.
properties
IUPAC Name |
2-[3-(difluoromethyl)-1-methylpyrazol-4-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3/c1-12-4-5(2-3-10)6(11-12)7(8)9/h4,7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDOAGKZCQGGAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[5-[2-(1,2-Benzoxazol-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2403874.png)
![N-(2-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2403875.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2403881.png)





![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2403890.png)

![2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2403893.png)